2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester
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Overview
Description
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester is a complex organic compound that features both furan and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the furan and indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution reactions on the indole ring can yield a variety of substituted indole derivatives .
Scientific Research Applications
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The furan ring can also participate in biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Furan-2-carboxylic acid: A simpler furan derivative used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester is unique due to the combination of both furan and indole moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological activities compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-23-18(22)15(20-17(21)16-8-5-9-24-16)10-12-11-19-14-7-4-3-6-13(12)14/h3-9,11,15,19H,2,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOLGGFCJQGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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